Mitochondrial Respiration Inhibition: Equipotent with MIBG, but Distinct from Other Adrenergic Blockers
1-Benzylguanidine (BG) inhibits mitochondrial respiration with potency comparable to its clinical analog MIBG, despite lacking the iodine atom that confers high affinity for the norepinephrine transporter [1]. This finding distinguishes BG from other adrenergic neuron blockers like guanethidine, which primarily act via different mechanisms. The data demonstrate that the benzylguanidine scaffold itself is sufficient for mitochondrial effects, making BG a valuable tool for studying this pathway independently of catecholamine uptake.
| Evidence Dimension | Inhibition of mitochondrial respiration |
|---|---|
| Target Compound Data | Almost equipotent (quantitative values not provided in abstract) |
| Comparator Or Baseline | MIBG (meta-iodobenzylguanidine) |
| Quantified Difference | Almost equipotent |
| Conditions | In vitro cellular assay (cell line not specified in abstract) |
Why This Matters
Procurement of BG enables researchers to study mitochondrial effects without the confounding variable of high norepinephrine transporter affinity, providing a cleaner pharmacological probe.
- [1] van den Berg, J. D., Smets, L. A., Rutgers, M., Grummels, A., Fokkens, R., Jonkergouw, P., & van Rooij, H. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Cancer Chemotherapy and Pharmacology, 40(2), 131-137. View Source
